Synthesis Yield Advantage: 99% Isolated Yield from (6-Bromo-naphthalen-2-yl)-methanol
The synthesis of 2-Bromo-6-methoxymethylnaphthalene from (6-bromo-naphthalen-2-yl)-methanol using iodomethane and sodium hydride proceeds with a reported isolated yield of 99% (16.7 g product from 15.84 g starting material) . In contrast, the analogous preparation of 2-Bromo-6-methoxynaphthalene via reductive carbonylation from the same intermediate yields only 85% (3.8 g product) under optimized conditions . This 14-percentage-point yield advantage represents a significant improvement in atom economy and reduces raw material costs, particularly relevant for multi-step synthesis campaigns.
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 99% yield (16.7 g) |
| Comparator Or Baseline | 2-Bromo-6-methoxynaphthalene: 85% yield (3.8 g) via reductive carbonylation |
| Quantified Difference | 14 percentage points higher yield |
| Conditions | Target: Williamson ether synthesis (iodomethane, NaH, DMF, 0 °C to room temperature); Comparator: Reductive carbonylation in continuous flow reactor |
Why This Matters
Higher synthetic efficiency directly translates to reduced cost per batch and improved scalability, making the target compound a more economical choice for large-scale intermediate production.
